E2 recruiter EN67
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15FN2O3 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18) |
InChI Key |
YHMCRSNQSHQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F |
Origin of Product |
United States |
Discovery and Characterization of En67 As a Covalent E2 Recruiter
Chemoproteomic Screening Approaches for Ubiquitin-Conjugating Enzyme Ligands
Chemoproteomics has emerged as an indispensable tool for modern drug discovery, enabling the identification of chemical probes for proteins within their native biological contexts. nih.govyoutube.com These platforms are particularly effective for discovering covalent ligands that form a stable bond with their target protein, often a specific amino acid residue like cysteine. nih.gov For enzymes of the ubiquitin-proteasome system (UPS), such as ubiquitin-conjugating enzymes (E2s), these approaches allow for the discovery of modulators that can influence protein ubiquitination. medchemexpress.com
One of the most powerful techniques in this domain is Activity-Based Protein Profiling (ABPP). nih.govnomuraresearchgroup.com ABPP utilizes chemical probes that are reactive and directed towards the active sites of enzymes to map protein functionality directly within complex proteomes. nomuraresearchgroup.comresearchgate.net This method can be used in a competitive format to screen libraries of small molecules for their ability to bind to a target protein, thereby preventing the binding of the ABPP probe. youtube.com A quantitative evolution of this method, known as isotopic top-down ABPP (isoTOP-ABPP), allows for the proteome-wide identification of ligandable cysteines and the assessment of a compound's selectivity. nih.govresearchgate.net These chemoproteomic strategies have been instrumental in identifying novel ligands for previously challenging targets within the UPS. nih.govharvard.edu
Identification of EN67 as a UBE2D Modulator
Through the systematic application of chemoproteomic screening, EN67 was identified as a novel covalent modulator of the E2 ubiquitin-conjugating enzyme, UBE2D. researchgate.net
The initial discovery of EN67 resulted from a gel-based Activity-Based Protein Profiling (ABPP) screen. researchgate.net This screen utilized a library of cysteine-reactive covalent ligands that were tested against a purified human UBE2D2 protein. acs.orgresearchgate.net To specifically avoid compounds that would target the enzyme's active site, a mutant form of the protein, UBE2D2 C85S, was used where the catalytic cysteine (C85) was replaced with a serine. nih.govacs.orgresearchgate.net In this screen, EN67 emerged as the top hit, demonstrating a dose-responsive binding to the UBE2D2 C85S protein. researchgate.net The structure of EN67 features a cysteine-reactive acrylamide (B121943) "warhead," which enables its covalent interaction. acs.orgresearchgate.net
Following its initial identification, the engagement of EN67 with UBE2D was rigorously validated. A competition-based ABPP assay confirmed that EN67 could effectively compete against the binding of a general cysteine-reactive probe, IA-rhodamine, to the UBE2D2 C85S protein. acs.orgresearchgate.net
To confirm target engagement within a cellular environment, an alkyne-functionalized probe of EN67, named NF363C, was synthesized. researchgate.net When introduced to HEK293T cells, this probe demonstrated successful engagement and allowed for the enrichment of UBE2D2, but not unrelated control proteins like GAPDH. researchgate.net
Furthermore, the proteome-wide selectivity of EN67 was assessed using an isotopically labeled desthiobiotin tag-based ABPP (isoDTB-ABPP) approach in HEK293T cells. researchgate.net This sophisticated analysis quantified 3,798 probe-modified peptides across the proteome. The results showed remarkable selectivity for EN67. Among the few proteins significantly engaged by the compound, the C111 residue of UBE2D was a primary target, indicating approximately 24% target engagement in cells under the experimental conditions. researchgate.net
| Target Protein | Peptide Site | Control/EN67 Ratio | Adjusted p-value | Note |
| UBE2D | C111 | 1.32 | < 0.01 | Only UPS protein among top hits |
| Target 2 | --- | > 1.3 | < 0.01 | Non-UPS protein |
| Target 3 | --- | > 1.3 | < 0.01 | Non-UPS protein |
| ... (8 others) | --- | > 1.3 | < 0.01 | Non-UPS protein |
| This table is a representation of the isoDTB-ABPP data, highlighting the selectivity of EN67 for UBE2D in a cellular context. researchgate.net |
Covalent Modification Site Mapping of UBE2D by EN67
Precise identification of the amino acid residue targeted by EN67 was crucial to understanding its mechanism of action.
To pinpoint the exact site of modification, the EN67 covalent adduct with wild-type UBE2D2 was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgresearchgate.net The analysis of tryptic digests of the modified protein unequivocally demonstrated that EN67 selectively targets cysteine 111 (C111). nih.govacs.orgresearchgate.net This residue is located at an allosteric site, meaning it is distinct from the enzyme's active site. nih.govnih.gov The targeting of allosteric sites is a promising strategy in drug discovery as it can modulate protein function without directly inhibiting catalysis. nih.govnih.gov
The same LC-MS/MS analysis confirmed the high specificity of EN67, showing that the compound modified the allosteric C111 without targeting the catalytic cysteine at position 85 (C85). nih.govacs.orgresearchgate.net This finding is consistent with the initial screening strategy that used a C85S mutant of UBE2D2. researchgate.net
| Feature | Description | Source(s) |
| Target Enzyme | UBE2D (Ubiquitin-Conjugating Enzyme D) | nih.govresearchgate.net |
| Binding Site | Allosteric Cysteine 111 (C111) | nih.govacs.orgresearchgate.net |
| Catalytic Site | Catalytic Cysteine 85 (C85) is not targeted | nih.govacs.orgresearchgate.net |
| Binding Type | Covalent (via acrylamide warhead) | acs.orgresearchgate.net |
| Effect on Activity | Does not inhibit UBE2D2-mediated ubiquitination | acs.orgresearchgate.net |
Molecular Mechanism of En67 Mediated Ube2d Recruitment
Characterization of EN67-UBE2D Covalent Interaction
EN67 was identified as a potent, dose-responsive binder to UBE2D2 through a screen of a library containing 569 cysteine-reactive covalent ligands. researchgate.netacs.orgnih.gov The interaction between EN67 and UBE2D is characterized by the formation of a covalent bond. Detailed mapping of this interaction using liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis has precisely identified the binding site. nih.gov
Research findings confirm that EN67 selectively targets Cysteine 111 (C111) on the UBE2D2 protein. acs.orgnih.govnih.gov Crucially, this cysteine residue is located at an allosteric site, distinct from the enzyme's catalytic active site, which is located at Cysteine 85 (C85). nih.gov This selective targeting of a non-catalytic cysteine is a key feature of EN67's mechanism, ensuring that the core enzymatic machinery of UBE2D remains intact and functional upon binding. The covalent nature of this interaction provides a stable and durable linkage, making it effective for applications such as targeted protein degradation.
To validate this specific engagement within a cellular context, alkyne-functionalized probes of EN67 were developed, confirming the selective binding to C111 of UBE2D in cells. nih.gov
Table 1: EN67-UBE2D Interaction Profile
| Feature | Description | Source |
| Binding Type | Covalent | researchgate.netacs.orgnih.govnih.gov |
| Target Enzyme | UBE2D (specifically UBE2D2 isoform tested) | researchgate.netacs.orgnih.gov |
| Binding Site | Allosteric Cysteine 111 (C111) | acs.orgnih.govnih.gov |
| Catalytic Site | Cysteine 85 (C85) - Not targeted by EN67 | nih.gov |
| Identification Method | Screen of cysteine-reactive covalent ligand library | researchgate.netacs.orgnih.gov |
Impact of EN67 Binding on UBE2D Enzymatic Activity
The strategic binding of EN67 to an allosteric site allows it to function as a recruiter without being an inhibitor. This preserves the essential biological activity of the UBE2D enzyme, a critical factor for its utility in therapeutic applications like proteolysis-targeting chimeras (PROTACs).
The tumor suppressor protein p53 (TP53) is a well-established substrate for ubiquitination pathways involving the UBE2D enzyme family. nih.gov To determine the functional consequence of EN67 binding, in vitro reconstitution assays of TP53 ubiquitination were performed. These experiments included the core components of the ubiquitination machinery: E1 ubiquitin-activating enzyme (UBE1), E2 enzyme (UBE2D2), E3 ligase (MDM2), ubiquitin, and ATP. researchgate.netacs.orgnih.gov
The allosteric nature of the EN67-UBE2D interaction is fundamental to its function as a molecular recruiter. By binding to a site remote from the catalytic center, EN67 avoids interference with the transfer of ubiquitin from the E1 enzyme to UBE2D's active site (C85) and the subsequent transfer to a substrate protein via an E3 ligase. nih.govnih.gov
This mechanism allows EN67 to be incorporated into heterobifunctional molecules, such as PROTACs, to bring a target protein into proximity with a functional UBE2D enzyme. acs.orgnih.gov The recruited, active UBE2D can then participate in the ubiquitination of the target protein, marking it for proteasomal degradation. This strategy effectively hijacks the cell's ubiquitin-proteasome system to eliminate specific proteins of interest without the need to inhibit enzyme function. The utility of this approach has been demonstrated through the development of EN67-based PROTACs that successfully degrade targets like BRD4 and the androgen receptor (AR). acs.orgresearchgate.net
Distinction of EN67 Mechanism from Other E2 Ligands (e.g., EN450)
The mechanism of EN67 can be further understood by comparing it to other known E2 ligands, such as EN450. While both compounds are covalent ligands that target C111 on UBE2D, key differences in their discovery, potency, and functional efficacy set them apart. nih.govnih.gov
EN450 was identified through a phenotypic screen designed to find molecular glue degraders, rather than a targeted screen against UBE2D itself. researchgate.netacs.orgnih.gov This indirect discovery approach resulted in a compound that binds to UBE2D at C111 but does so with relatively low potency, described as having mid-micromolar affinity. nih.gov Consequently, when EN450 was incorporated into a PROTAC (NF142) to target the BRD4 protein, it induced only modest degradation of the short isoform of BRD4. nih.gov
In contrast, EN67 was the top hit from a direct, competitive screen against UBE2D, indicating a higher binding affinity and potency. researchgate.netacs.orgnih.gov This optimized and targeted binding translates to superior performance in functional applications. PROTACs constructed with EN67 (e.g., NF90) have demonstrated more selective and effective degradation of target proteins compared to those using EN450. acs.orgnih.gov
Table 2: Comparison of EN67 and EN450
| Feature | EN67 | EN450 | Source |
| Discovery Method | Direct screen against UBE2D | Phenotypic screen for molecular glues | researchgate.netacs.orgnih.gov |
| Binding Target | Allosteric Cysteine 111 on UBE2D | Allosteric Cysteine 111 on UBE2D | nih.govnih.gov |
| Binding Potency | High, identified as a top hit | Moderate, mid-micromolar affinity | researchgate.netnih.gov |
| PROTAC Efficacy | Effective and selective degradation of targets (e.g., BRD4, AR) | Modest degradation of BRD4 (short isoform only) | acs.orgnih.govnih.gov |
Rational Design and Application of En67 Based Heterobifunctional Degraders
Design Principles for E2-Recruiting PROTACs
The design of PROTACs that recruit E2 enzymes represents a paradigm shift in the field of targeted protein degradation. Traditionally, PROTACs consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. However, the discovery of EN67 has enabled the direct recruitment of the E2 ubiquitin-conjugating enzyme UBE2D. researchgate.netprecisepeg.comnih.govnih.govsemanticscholar.org
EN67 was identified through covalent chemoproteomic approaches as a molecule that targets an allosteric cysteine, C111, on UBE2D. researchgate.netnih.govnih.govsemanticscholar.org A key design principle of EN67-based PROTACs is that this interaction does not compromise the enzymatic activity of UBE2D. researchgate.netnih.govnih.govsemanticscholar.org This allows the recruited E2 enzyme to function within the ubiquitin-proteasome system to facilitate the degradation of the target protein. The structure of EN67 features a cysteine-reactive acrylamide (B121943) "warhead" that forms a covalent bond with the allosteric cysteine of UBE2D. researchgate.netsemanticscholar.org Interestingly, research has also indicated that EN67 possesses a significant degree of reversible binding to UBE2D, independent of the covalent interaction. researchgate.net
The general architecture of an EN67-based PROTAC follows the established heterobifunctional model: the EN67 moiety serves as the E2-recruiting ligand, which is connected via a chemical linker to a ligand that specifically binds to a neo-substrate, the target protein for degradation. researchgate.netprecisepeg.comnih.govnih.govsemanticscholar.org
Chemical Linker Optimization in EN67-PROTAC Conjugates
The chemical linker connecting the E2-recruiting moiety and the target-binding ligand is a critical component in the design of effective PROTACs. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (E2 enzyme-PROTAC-target protein), which is essential for efficient ubiquitination and subsequent degradation of the target. researchgate.netbiochempeg.com
Alkyl Linker Variations
In the development of EN67-derived PROTACs, alkyl chains are a common choice for linkers due to their synthetic tractability and chemical stability. biochempeg.com The length of the alkyl linker has been shown to be a crucial parameter for optimizing the degradation efficiency of these novel E2-recruiting degraders. nih.gov
For instance, in the development of androgen receptor (AR) degraders, EN67 was connected to an AR-targeting ligand using C4, C5, and C7 alkyl linkers, resulting in the compounds NF500A, NF500B, and NF500C, respectively. researchgate.net Testing of these PROTACs in AR-positive LNCaP prostate cancer cells revealed that the length of the alkyl linker directly impacted the degree of AR degradation. nih.gov The PROTAC with the C7 alkyl linker, NF500C, demonstrated the highest efficacy in degrading the androgen receptor. nih.gov This highlights the importance of systematic variation of the alkyl linker length to achieve optimal orientation and proximity of the E2 enzyme and the target protein within the ternary complex.
| Compound | Linker Type | Linker Length | Target Protein | Observed Degradation Efficacy |
|---|---|---|---|---|
| NF500A | Alkyl | C4 | Androgen Receptor (AR) | Moderate |
| NF500B | Alkyl | C5 | Androgen Receptor (AR) | Improved |
| NF500C | Alkyl | C7 | Androgen Receptor (AR) | Highest |
Polyethylene Glycol (PEG) Linker Architectures
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance the physicochemical properties of the molecules. enamine.netresearchgate.net The incorporation of PEG chains can improve the aqueous solubility and cell permeability of PROTACs, which are often large and hydrophobic molecules. PEG linkers are composed of repeating ethylene (B1197577) glycol units, and their length can be systematically varied to optimize the distance and orientation between the two ends of the PROTAC. enamine.net
While specific examples of EN67-PROTACs utilizing PEG linkers were not detailed in the reviewed literature, the principles of PEG linker design are broadly applicable. The hydrophilic nature of PEG can help to mitigate the potential for poor solubility that can arise from the combination of the EN67 recruiter and a target-binding ligand. precisepeg.com Furthermore, the flexibility of PEG linkers can be advantageous in facilitating the formation of a productive ternary complex. nih.gov The modular nature of PEG synthesis allows for the creation of linkers with precise lengths, enabling fine-tuning of the PROTAC's degradation activity. enamine.net
Development of EN67-Derived PROTACs for Specific Neo-Substrate Targeting
A key application of the EN67 E2 recruiter is in the development of PROTACs to degrade specific "neo-substrate" proteins that are implicated in disease. researchgate.netprecisepeg.comnih.govnih.govsemanticscholar.org This has been successfully demonstrated for targets such as BRD4 and the androgen receptor (AR). researchgate.netprecisepeg.comnih.gov
In one study, EN67 was linked to the BRD4 inhibitor JQ1 to create the PROTAC NF90. semanticscholar.org This degrader was shown to induce the degradation of the short isoform of BRD4 in a UBE2D-dependent manner in MDA-MB-231 cells. researchgate.net This isoform-selective degradation is of particular interest due to the distinct roles of BRD4 isoforms in cancer, with the short isoform often being associated with oncogenic functions. researchgate.net
To demonstrate the versatility of the EN67 recruiter, it was also used to generate degraders for the androgen receptor, a key driver of prostate cancer. researchgate.net As previously mentioned, by linking EN67 to an AR-targeting ligand with alkyl linkers of varying lengths, a series of PROTACs were synthesized. researchgate.netnih.gov The resulting degraders, particularly NF500C with a C7 linker, effectively degraded the androgen receptor in LNCaP prostate cancer cells. nih.gov
These examples underscore the potential of using EN67 to create a new class of targeted protein degraders that operate through the recruitment of an E2 enzyme, thereby expanding the toolkit for chemical biology and drug discovery. researchgate.netnih.gov
| PROTAC | E2 Recruiter | Target Ligand | Target Protein (Neo-Substrate) | Cell Line | Key Finding |
|---|---|---|---|---|---|
| NF90 | EN67 | JQ1 | BRD4 (short isoform) | MDA-MB-231 | UBE2D-dependent, isoform-selective degradation |
| NF500C | EN67 | AR-targeting ligand | Androgen Receptor (AR) | LNCaP | Effective degradation with optimized C7 alkyl linker |
Target Protein Degradation Efficacy and Specificity Through En67 Recruitment
Degradation of Bromodomain and Extra-Terminal Domain (BET) Proteins
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are crucial regulators of gene expression and have been identified as significant targets in cancer therapy. nih.govnih.gov The ability of EN67-based PROTACs to effectively degrade these proteins highlights the potential of this novel TPD approach.
A notable example of an EN67-based PROTAC is NF90. nih.govresearchgate.net This compound links the EN67 UBE2D recruiter to JQ1, a known inhibitor of the BET family. nih.govresearchgate.net By doing so, NF90 can effectively recruit UBE2D to BRD4, leading to its ubiquitination and subsequent degradation. nih.gov
Studies have shown that NF90 can induce the degradation of BRD4 in a time-dependent manner, with noticeable degradation occurring around 6 hours of treatment and increasing progressively up to 24 hours. researchgate.net This degradation is dependent on the proteasome, as its inhibition by bortezomib attenuates the effect of NF90. researchgate.net Furthermore, the process is also dependent on the NEDDylation pathway, which is crucial for the activation of Cullin-RING E3 ligases. researchgate.net
The specificity of NF90 for BRD4 over other BET family members, such as BRD2 and BRD3, has also been observed. researchgate.net This selectivity is a significant advantage, as it can potentially reduce off-target effects.
An interesting and unexpected finding related to EN67-PROTACs is the isoform-specific degradation of BRD4. nih.gov Specifically, NF90 has been shown to degrade the short isoform of BRD4, while the longer isoform remains unaffected. nih.gov This suggests a more specific substrate scope for E2 recruiters compared to traditional E3 ligase recruiters. nih.gov
The exact mechanism behind this isoform-specific degradation is still under investigation, but it is believed to be related to the specific Cullin E3 ligase complex that is brought together with the E2 enzyme and the neo-substrate. acs.org Further structural elucidation of this complex will be necessary to fully understand this phenomenon. acs.org
Below is a table summarizing the key findings related to BRD4 degradation by EN67-PROTACs:
Degradation of Nuclear Hormone Receptors
In addition to BET proteins, EN67-PROTACs have also been shown to be effective in degrading nuclear hormone receptors, such as the Androgen Receptor (AR). nih.govacs.org The AR is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy. researchgate.netoncodna.com
By linking EN67 to an AR antagonist, researchers have successfully created PROTACs that can induce the degradation of the AR. nih.gov This demonstrates the versatility of the EN67 recruiter and its potential for targeting a range of different proteins.
The degradation of AR by EN67-PROTACs follows a similar mechanism to that of BRD4, relying on the recruitment of UBE2D and the subsequent ubiquitination and proteasomal degradation of the target protein. nih.gov
While EN67-PROTACs represent a novel approach to AR degradation, it is important to compare their efficacy to that of established AR degraders. acs.orgresearchgate.net Many existing AR degraders, such as ARV-110, utilize E3 ligase recruiters like cereblon or VHL. oncodna.comumich.edunih.gov
These established degraders have shown significant promise in preclinical and clinical studies, with some demonstrating the ability to degrade AR by over 90% and inhibit tumor growth in xenograft models. researchgate.netoncodna.com They have also been shown to be effective against various AR mutations that can lead to resistance to traditional therapies. umich.edu
A direct comparative analysis of the potency and efficacy of EN67-PROTACs versus these established AR degraders is still needed to fully assess their relative advantages and disadvantages. However, the unique mechanism of action of EN67-PROTACs, which involves the recruitment of an E2 enzyme, may offer a way to overcome potential resistance mechanisms that could arise with E3 ligase-based degraders.
Here is a table summarizing the different types of AR degraders:
Assessment of Substrate Ubiquitination and Proteasomal Degradation Pathways
The degradation of target proteins by EN67-PROTACs is a multi-step process that involves both substrate ubiquitination and proteasomal degradation. nih.govacs.org Understanding these pathways is crucial for optimizing the design and efficacy of these novel degraders.
Ubiquitination is a process in which ubiquitin, a small regulatory protein, is attached to a substrate protein. youtube.com This process is carried out by a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). youtube.com EN67-PROTACs hijack this system by recruiting the E2 enzyme UBE2D to the target protein. nih.gov
Once a protein is polyubiquitinated, it is recognized by the proteasome, a large protein complex that is responsible for degrading damaged or unnecessary proteins. nih.govnih.gov The proteasome unfolds the ubiquitinated protein and cleaves it into smaller peptides. nih.gov
Studies have confirmed that the degradation induced by EN67-PROTACs is indeed dependent on the proteasome. researchgate.net The use of proteasome inhibitors, such as bortezomib, has been shown to block the degradation of target proteins by these PROTACs. researchgate.net This confirms that the final step of the degradation process is carried out by the proteasome, as expected. researchgate.net
Advanced Methodological Applications in En67 Research
Quantitative Proteomics for Proteome-Wide Selectivity Profiling
To confirm the target engagement and map the proteome-wide selectivity of EN67 in a cellular context, researchers employed a powerful chemoproteomic technique known as isotopic desthiobiotin-azide-alkyne cycloaddition-based proteomics (isoDTB-ABPP). researchgate.netnih.govresearchgate.net This method allows for the global and quantitative assessment of protein-ligand interactions directly in complex biological systems. researchgate.netnih.gov
In these experiments, HEK293T cells were treated with either EN67 or a DMSO vehicle control. researchgate.net Following treatment, the cell lysates were labeled with a broadly reactive iodoacetamide-alkyne (IA-alkyne) probe, which modifies cysteine residues that have not been engaged by EN67. researchgate.netnih.gov An isotopic desthiobiotin tag was then appended via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the enrichment and subsequent identification and quantification of probe-modified peptides by liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net
The results of this quantitative cysteine chemoproteomic profiling demonstrated the remarkable selectivity of EN67. The analysis revealed that EN67 robustly and specifically engages with its intended targets, UBE2D2 and UBE2D3, showing significantly reduced probe-modified peptide ratios for these proteins in the EN67-treated group compared to the control. researchgate.net This indicates direct and potent binding to a specific cysteine residue on these E2 enzymes within the complex cellular proteome. Crucially, minimal engagement with other off-target proteins was observed, highlighting the compound's high specificity. researchgate.net
| Parameter | Description |
|---|---|
| Methodology | Isotopic Desthiobiotin Activity-Based Protein Profiling (isoDTB-ABPP) |
| Cell Line | HEK293T |
| Treatment | EN67 (50 μM) or DMSO vehicle for 4 hours |
| Labeling Probe | Iodoacetamide-alkyne (IA-alkyne) |
| Key Finding | Demonstrated high selectivity of EN67 for UBE2D family proteins (UBE2D2/D3) |
| Primary Target Site | Cysteine 111 (C111) of UBE2D |
| Off-Target Profile | Minimal significant engagement with other proteins in the proteome |
In Vitro Ubiquitination Reconstitution Assays
A critical question in the development of an E2 recruiter is whether the compound, upon binding to its target, inadvertently inhibits the enzyme's intrinsic biological activity. To address this, in vitro ubiquitination reconstitution assays were performed. researchgate.net These assays rebuild the enzymatic cascade of ubiquitination outside of a cellular context using purified components, allowing for a direct assessment of a specific reaction. researchgate.netdeshaieslab.com
To test the functional consequence of EN67 binding to UBE2D2, a well-characterized ubiquitination pathway involving the E3 ligase MDM2 and its substrate TP53 was reconstituted. researchgate.net The assay contained the essential components of this system: the E1 ubiquitin-activating enzyme (UBE1), the E2 conjugating enzyme (UBE2D2), the E3 ligase (MDM2), the substrate (TP53), ubiquitin, and an ATP energy source. researchgate.net
| Component | Role in Assay |
|---|---|
| E1 Enzyme (UBE1) | Activates ubiquitin |
| E2 Enzyme (UBE2D2) | Conjugates ubiquitin; target of EN67 |
| E3 Ligase (MDM2) | Transfers ubiquitin to the substrate |
| Substrate (TP53) | Protein to be ubiquitinated |
| FLAG-ubiquitin | The modifier protein |
| ATP | Provides energy for the reaction |
| EN67 | Compound being tested |
| Result | EN67 did not inhibit TP53 ubiquitination, confirming UBE2D2 activity is not compromised by the covalent adduct. researchgate.net |
Biochemical and Biophysical Characterization of UBE2D-EN67 Interactions
The initial discovery and subsequent characterization of the interaction between EN67 and UBE2D were accomplished through a combination of biochemical and biophysical techniques. These methods provided direct evidence of binding and precisely identified the site of covalent modification. researchgate.netnih.govotago.ac.nz
A gel-based activity-based protein profiling (ABPP) screen of cysteine-reactive covalent ligands was first used to identify potential binders to the UBE2D2 enzyme. In this screen, EN67 emerged as the top hit, demonstrating a dose-responsive binding to a recombinant UBE2D2 (C85S mutant) protein. researchgate.net Further gel-based ABPP competition assays, where EN67 competed against the binding of a general cysteine-reactive probe (IA-rhodamine), confirmed this direct engagement. researchgate.net
Following the confirmation of binding, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to map the precise site of covalent modification on wild-type UBE2D2. researchgate.net Analysis of the tryptic digests of UBE2D2 that had been treated with EN67 definitively showed that EN67 selectively targets cysteine 111 (C111). researchgate.net Importantly, this analysis also confirmed that the catalytic cysteine 85 (C85), which is essential for the transfer of ubiquitin, was not modified by EN67. This finding aligns with the results from the in vitro ubiquitination assays, providing a structural basis for why EN67 does not inhibit the enzyme's function. The modification occurs at an allosteric site, leaving the catalytic machinery intact. researchgate.net
| Technique | Purpose | Key Finding |
|---|---|---|
| Gel-Based ABPP Screen | Initial screening of covalent ligands against UBE2D2 C85S. | Identified EN67 as the top hit for binding to UBE2D2. researchgate.net |
| Competitive Gel-Based ABPP | To confirm direct, dose-responsive binding of EN67 to UBE2D2. | EN67 effectively competed with IA-rhodamine for binding to UBE2D2. researchgate.net |
| LC-MS/MS Analysis | To map the specific amino acid residue on UBE2D2 covalently modified by EN67. | EN67 selectively targets the allosteric cysteine 111 (C111) without modifying the catalytic cysteine 85 (C85). researchgate.net |
Comparative Analysis and Broader Implications of E2 Recruitment in Tpd
Distinctions from E3 Ligase-Based Degradation Strategies
Targeted protein degradation has predominantly relied on heterobifunctional molecules, like proteolysis-targeting chimeras (PROTACs), that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov The discovery of EN67, a covalent recruiter of the E2 enzyme UBE2D, introduces a fundamental shift by intercepting the UPS cascade at an earlier, more central point. nih.govacs.org
E3 ligases are responsible for substrate recognition and facilitate the transfer of ubiquitin from an E2 enzyme to the target protein. nanoimagingservices.com Traditional PROTACs hijack this natural function. In contrast, E2-recruiting degraders bring the target protein directly to the E2 enzyme, which is already charged with ubiquitin. This may alter the subsequent steps of ubiquitination and potentially bypass the need for a specific E3 ligase substrate adapter. nih.govacs.org
One of the key distinctions lies in the substrate scope and specificity. While it was initially hypothesized that recruiting a more central and abundant component like an E2 enzyme might lead to a broader degradation profile, studies with an EN67-based degrader for BRD4 revealed a surprisingly specific outcome. nih.gov This degrader induced the degradation of the short isoform of BRD4 but not the longer one, a level of specificity not typically observed with E3-based degraders. nih.gov This suggests that the geometry of the ternary complex formed between the E2 enzyme, the degrader, and the target protein is a critical determinant of successful ubiquitination, potentially offering a new dimension of selectivity. nih.govacs.org
Furthermore, the reliance on a limited number of E3 ligases for most current TPD strategies presents a potential vulnerability. nih.gov E2-mediated degradation offers an alternative pathway that could be effective in cellular contexts where the commonly used E3 ligases are downregulated or mutated.
| Feature | E3 Ligase-Based Degradation | E2 Ligase-Based Degradation (with EN67) |
| Recruited UPS Component | E3 Ubiquitin Ligase (e.g., VHL, CRBN) | E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D) |
| Mechanism | Induces proximity between E3 ligase and target protein for ubiquitination. | Covalently recruits E2 enzyme to the target protein. |
| Point of UPS Intervention | Substrate recognition step of the E3 ligase. | Ubiquitin transfer step from the E2 enzyme. |
| Observed Substrate Specificity | Can be highly specific, but isoform-specific degradation is less common. | Demonstrated high isoform specificity (e.g., BRD4 short vs. long isoform). nih.gov |
| Dependence on E3 Ligase | Highly dependent on the expression and activity of the recruited E3 ligase. | May bypass the need for a specific E3 ligase substrate adapter, though a Cullin complex is still required. nih.govacs.org |
Advantages of E2-Mediated Targeted Protein Degradation
The development of E2-mediated TPD presents several potential advantages over conventional E3-based approaches. A primary benefit is the potential to overcome resistance mechanisms that can arise with E3 ligase-recruiting degraders. nih.gov Resistance to E3-based PROTACs can develop through mutations in the E3 ligase or downregulation of its expression. nih.gov By targeting a different and essential component of the UPS, E2 recruiters could provide a therapeutic option for patients who have developed resistance to E3-targeting therapies. nih.gov
The unique substrate specificity observed with E2-based degraders, such as the isoform-selective degradation of BRD4, opens up new therapeutic possibilities. nih.gov In cases where different protein isoforms have distinct or even opposing functions, the ability to selectively degrade one isoform over another could lead to more precise therapeutic interventions with fewer off-target effects. nih.gov
| Advantage | Description | Supporting Research Findings |
| Overcoming Resistance | May be effective in cases of resistance to E3-based degraders caused by E3 ligase mutation or downregulation. nih.gov | Recruiting essential UPS components may avoid resistance mechanisms associated with nonessential E3 ligase substrate receptors. nih.gov |
| Novel Selectivity | Can achieve unique selectivity profiles, such as isoform-specific degradation. nih.gov | An EN67-based degrader selectively degraded the short, oncogenic isoform of BRD4, while sparing the long isoform. nih.gov |
| Robustness | Targets a core, essential component of the UPS, potentially leading to a more durable response. nih.gov | E2 enzymes are central to the function of numerous E3 ligases, making them a potentially more stable target. nih.gov |
Potential for Expanding the Druggable Proteome via Core UPS Components
A significant challenge in drug discovery is that many disease-causing proteins lack suitable binding pockets for traditional small molecule inhibitors, rendering them "undruggable." nih.gov TPD has already expanded the druggable proteome by targeting proteins for degradation rather than inhibition. The recruitment of core UPS components, such as E2 enzymes, has the potential to further broaden the scope of accessible targets. nih.govacs.org
By engaging a different part of the UPS machinery, E2 recruiters may enable the degradation of proteins that are not amenable to E3-based degradation. The formation of a productive ternary complex is a key requirement for successful degradation, and the geometry and protein-protein interactions involved in an E2-target-degrader complex will differ from those of an E3-target-degrader complex. This could allow for the degradation of a new range of neo-substrates. nih.gov
The successful development of EN67 as a covalent recruiter for UBE2D demonstrates the feasibility of targeting core UPS components. nih.govacs.org This proof-of-concept opens the door to discovering recruiters for other E2 enzymes or other central UPS proteins like E1 ubiquitin-activating enzymes or shared adapter proteins. nih.gov Such discoveries would provide a larger toolkit of UPS recruiters, increasing the probability of finding a productive degradation pathway for any given protein of interest. This expansion of the TPD toolbox is a critical step towards realizing the full potential of this therapeutic modality and addressing a wider range of diseases driven by previously intractable protein targets. nih.govmdpi.com
Future Perspectives in Chemical Biology and Targeted Protein Degradation
Elucidating Novel E2-Substrate Interactions for Degradation
The discovery of E2 recruiters like EN67, which covalently targets an allosteric cysteine (C111) on the E2 ubiquitin-conjugating enzyme UBE2D without inhibiting its enzymatic activity, has paved the way for a deeper understanding of the ubiquitination process in the context of TPD. nih.gov Future research in this area will be crucial for optimizing the design of E2-recruiting degraders and will likely focus on several key areas. A primary challenge and opportunity will be to elucidate the structural basis of the ternary complex formed between the E2 enzyme, the E2-recruiting molecule, and the target protein. Future structural elucidation of the Cullin complex with target proteins may provide insights into the mechanism by which E2 recruitment facilitates ubiquitination. researchgate.net
Understanding the geometry of this complex is critical, as it may be more constrained than ternary complexes formed with E3 ligase substrate receptors, potentially leading to different substrate scopes. researchgate.net Advanced techniques such as cryo-electron microscopy (cryo-EM) and computational modeling will be instrumental in visualizing these interactions and informing the rational design of next-generation degraders.
Furthermore, there is a need for innovative methods to systematically map the landscape of substrates that can be targeted for degradation by recruiting a specific E2 enzyme. This involves moving beyond traditional protein-protein interaction assays to more dynamic and functionally informative approaches. The development of chemoproteomic strategies will be essential in this endeavor, allowing for the identification of neo-substrates in a cellular context. researchgate.net By understanding the intrinsic substrate preferences of different E2-E3 pairs and how the recruitment of an E2 can alter or bypass these specificities, a new level of precision in TPD can be achieved.
Designing Next-Generation E2 Recruiters with Enhanced Selectivity and Potency
The development of EN67 as a covalent recruiter for UBE2D serves as a foundational proof-of-concept. nih.gov The next wave of innovation will focus on creating E2 recruiters with improved pharmacological properties. A key aspect of this will be enhancing the selectivity of these recruiters for specific E2 enzymes. Given the high degree of homology among E2 family members, achieving isoform-specific recruitment is a significant challenge, yet it holds the promise of fine-tuning the degradation machinery being hijacked and potentially minimizing off-target effects.
Structure-activity relationship (SAR) studies will be pivotal in optimizing the chemical scaffold of E2 recruiters. This will involve modifying the warhead that covalently binds to the E2, as well as the linker that connects it to the target-protein-binding ligand in a PROTAC construct. For instance, different linker lengths and compositions can significantly impact the stability and geometry of the ternary complex, thereby influencing degradation efficiency. In the development of EN67-based PROTACs targeting BRD4, various linkers such as C2, C4, C5, C7, and PEG3 were synthesized to modulate the degradation efficacy. nih.gov
Computational approaches, including artificial intelligence and machine learning, are poised to play a significant role in accelerating the design of these next-generation recruiters. researchgate.net These tools can help predict the binding affinity and selectivity of novel chemical entities, as well as model the formation of the ternary complex, thus guiding synthetic efforts towards more potent and selective molecules. The ultimate goal is to develop a diverse toolbox of E2 recruiters that can be deployed in a modular fashion to target a wide range of proteins for degradation.
Exploration of Other Core Ubiquitin-Proteasome System Components for TPD
The success of E3 and E2 recruitment for TPD has logically led to the exploration of other core components of the UPS as potential targets for this therapeutic modality. This expansion of the TPD toolbox could provide alternative strategies for degrading proteins that are resistant to E3- or E2-based approaches and may offer new ways to overcome potential resistance mechanisms.
One promising area of investigation is the targeting of deubiquitinases (DUBs). DUBs are enzymes that remove ubiquitin from proteins, thereby rescuing them from proteasomal degradation. nih.gov By inhibiting DUBs, the ubiquitination status of a target protein can be increased, leading to its degradation. nih.gov This approach can be particularly effective for proteins that are regulated by a specific DUB. Furthermore, the development of "DUBTACs" (Deubiquitinase-Targeting Chimeras) presents a novel strategy for targeted protein stabilization by recruiting DUBs to proteins that are aberrantly degraded. proteomics.comumich.edu
Another innovative strategy involves the direct recruitment of target proteins to the 26S proteasome, bypassing the need for ubiquitination altogether. researchgate.netnih.gov This has been demonstrated through the development of chimeric molecules that link a proteasome-binding ligand to a ligand for a target protein. researchgate.netnih.gov This approach is particularly appealing because the proteasome is abundantly expressed in all cells, potentially making it a universally applicable degradation machinery. researchgate.net
The recruitment of E1 ubiquitin-activating enzymes represents another, albeit less explored, frontier. researchgate.netmedchemexpress.com As the initiators of the ubiquitination cascade, targeting E1 enzymes could offer a powerful means to modulate the entire UPS. researchgate.net However, the challenge lies in achieving specificity, as there are far fewer E1 enzymes compared to E3 ligases. medchemexpress.com
The exploration of these and other core UPS components will undoubtedly broaden the scope and applicability of TPD, offering a more comprehensive toolkit to address a wider range of diseases driven by protein dysregulation.
Research Findings on EN67-Based PROTACs
The following tables summarize the research findings related to the development and characterization of EN67 and its application in PROTACs for targeted protein degradation.
| Parameter | Finding | Methodology | Significance |
|---|---|---|---|
| Target Enzyme | UBE2D (E2 Ubiquitin-Conjugating Enzyme) | Covalent Chemoproteomics | Demonstrates the feasibility of recruiting E2 enzymes for TPD. nih.gov |
| Binding Site | Allosteric Cysteine (C111) | LC-MS/MS | Targets a non-catalytic site, preserving the enzymatic activity of UBE2D. nih.gov |
| Mechanism of Action | Covalent Recruitment | Gel-based Activity-Based Protein Profiling (ABPP) | Enables stable engagement with the E2 enzyme for PROTAC applications. nih.gov |
| Selectivity | Relatively selective for UBE2D within the UPS in cellular contexts. | isoDTB-ABPP Cysteine Chemoproteomic Profiling | Highlights the potential for developing targeted E2 recruiters. researchgate.net |
| PROTAC Target | E2 Recruiter | Target Ligand | Key Observation | Cell Line |
|---|---|---|---|---|
| BRD4 | EN67 | JQ1 | Selective degradation of the short isoform of BRD4 was observed. nih.gov | MDA-MB-231 |
| Androgen Receptor (AR) | EN67 | AR-targeting ligand | Effective degradation of the androgen receptor was demonstrated. nih.gov | LNCaP |
Q & A
Q. How was EN67 identified as a selective recruiter for UBE2D2 in PROTAC development?
EN67 was discovered through a combination of high-throughput screening and activity-based protein profiling (ABPP) against recombinant UBE2D2 (C85S mutant). Researchers screened acrylamide-containing libraries to identify covalent binders that selectively target UBE2D2 without inhibiting its enzymatic activity. Competitive isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) confirmed EN67's specificity for Cys111 over other cysteine residues (e.g., catalytic Cys85) in UBE2D2 .
Q. What experimental approaches validate EN67's binding specificity to Cys111 in UBE2D2?
LC-MS/MS analysis identified Cys111 as the primary covalent modification site. Gel-based ABPP with alkyne-functionalized EN67 probes (e.g., NF363C) demonstrated selective engagement with UBE2D2 in cellular lysates. IsoDTB-ABPP further confirmed selectivity across the proteome, revealing only one dominant target (UBE2D2) among 11 potential candidates .
Q. How does EN67-based PROTAC design overcome limitations of traditional E3 ligase recruiters?
Traditional PROTACs rely on E3 ligases like VHL or cereblon, which are limited by tissue specificity and substrate scope. EN67 hijacks the ubiquitin-conjugating E2 enzyme UBE2D2, a central node in the ubiquitin-proteasome system (UPS), enabling broader applicability. This approach bypasses E3 ligase dependency, expanding PROTAC utility to previously "undruggable" targets .
Advanced Research Questions
Q. What methodologies are critical for assessing degradation specificity of EN67-based PROTACs?
Quantitative proteomics (e.g., TMT labeling) coupled with CRISPR-Cas9 validation is used to rule off-target effects. Degradation dependency on the UPS is confirmed via co-treatment with proteasome inhibitors (e.g., MG132) or neddylation inhibitors (e.g., MLN4924). For example, NF90 (BRD4 degrader) and NF500C (AR degrader) showed reduced efficacy under these conditions, validating mechanism-specific activity .
Q. How do structural modifications of EN67 influence PROTAC efficacy?
Structure-activity relationship (SAR) studies guided the optimization of EN67 derivatives. For instance, NF363C, an alkyne-tagged probe, exhibited superior UBE2D2 engagement in ABPP assays. Conjugating EN67 with target-binding warheads (e.g., JQ1 for BRD4) required balancing linker length and chemistry to maintain ternary complex stability while avoiding steric hindrance .
Q. What contradictions arise in EN67-mediated degradation, and how are they resolved?
Despite EN67's selectivity for UBE2D2, some PROTACs (e.g., NF142) showed isoform-specific degradation (e.g., short BRD4 isoforms but not long isoforms). This was addressed through iterative linker optimization and cellular context analysis (e.g., HEK293T vs. leukemia models). Redundancy among E2 enzymes (e.g., UBE2D1-4) also necessitated isoform-specific knockdowns to validate target engagement .
Q. How does EN67 compare to earlier E2 recruiters like EN450 in PROTAC applications?
EN450 required higher concentrations for UBE2D engagement and exhibited partial inhibition of enzymatic activity. EN67, in contrast, achieves sub-micromolar binding without impairing UBE2D2 function, making it more suitable for cellular degradation studies. This improvement was attributed to its acrylamide warhead and optimized stereochemistry .
Methodological Considerations
- Key Techniques : ABPP, isoTOP-ABPP, LC-MS/MS, quantitative proteomics, CRISPR validation.
- Critical Controls : Proteasome/neddylation inhibition, isoform-specific E2 knockdowns, competitive ABPP with wild-type vs. C111S mutants.
- Data Interpretation : Prioritize orthogonal validation (e.g., biochemical + cellular assays) to distinguish on-target degradation from UPS overload artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
